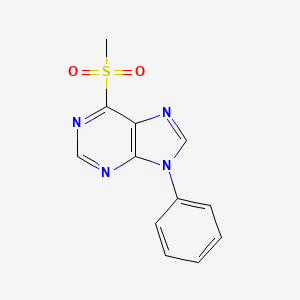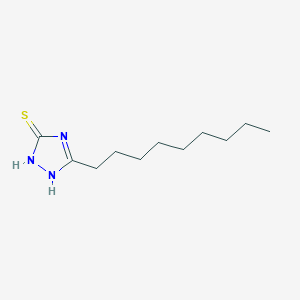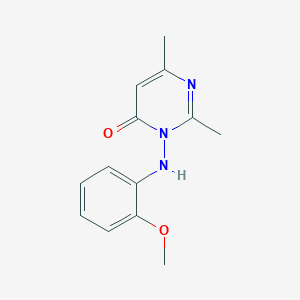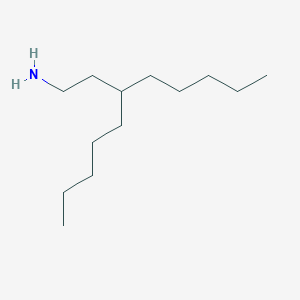
3-Pentyloctan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentyloctan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a long carbon chain, making it a higher amine with significant hydrophobic properties. Its structure consists of a pentyl group attached to an octyl chain, ending with an amine group (-NH2).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyloctan-1-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of an aldehyde or ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen over a catalyst.
Nucleophilic Substitution: This method involves the substitution of a halogen in an alkyl halide with an amine group using ammonia or an amine as the nucleophile.
Hydrogenation of Nitriles: This involves the reduction of nitriles to primary amines using hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reductive amination due to its efficiency and high yield. The process is carried out under controlled conditions to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentyloctan-1-amine undergoes several types of chemical reactions:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides depending on the oxidizing agent used.
Reduction: Reduction of amines can lead to the formation of hydrocarbons.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) over a palladium catalyst.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds, nitriles, and amides.
Reduction: Hydrocarbons.
Substitution: Alkylated or acylated amines.
Applications De Recherche Scientifique
3-Pentyloctan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 3-Pentyloctan-1-amine involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pentyloctan-1-amine: can be compared with other long-chain amines such as and .
Uniqueness: The unique aspect of this compound lies in its specific carbon chain length, which imparts distinct hydrophobic properties and influences its reactivity and applications.
List of Similar Compounds
- 3-Pentyldecan-1-amine
- 3-Pentyldodecan-1-amine
- This compound
Propriétés
Formule moléculaire |
C13H29N |
|---|---|
Poids moléculaire |
199.38 g/mol |
Nom IUPAC |
3-pentyloctan-1-amine |
InChI |
InChI=1S/C13H29N/c1-3-5-7-9-13(11-12-14)10-8-6-4-2/h13H,3-12,14H2,1-2H3 |
Clé InChI |
AEDZIVGLWKYFOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCCC)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


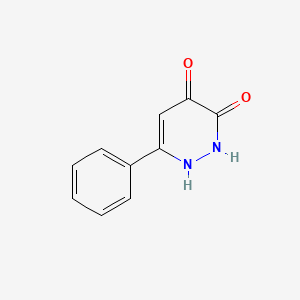

![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
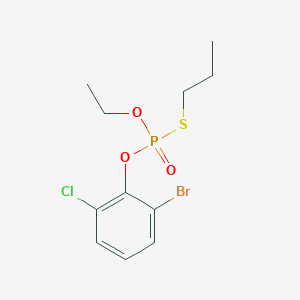
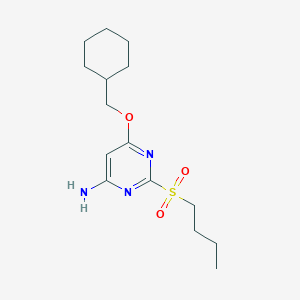
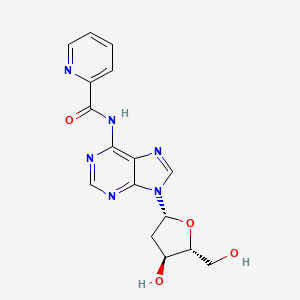

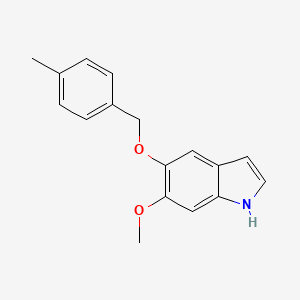
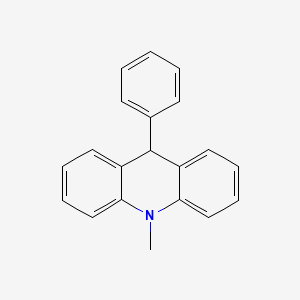
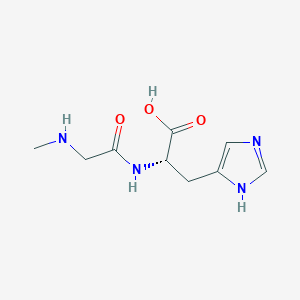
![Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-](/img/structure/B12927588.png)
